
Naphthalene-1-carboxamidine hydrochloride
Overview
Description
Naphthalene-1-carboxamidine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been used in various scientific studies to investigate its mechanism of action and physiological effects.
Scientific Research Applications
Broad-Spectrum Antiherpes Activities
A study highlighted the discovery of naphthalene carboxamide as a nonnucleoside inhibitor of human cytomegalovirus (HCMV) polymerase, leading to the development of a novel class of antiviral agents. These compounds demonstrated potent inhibition of HCMV, herpes simplex virus, and varicella-zoster virus polymerases, offering new opportunities for treating diseases caused by herpesviruses (Oien et al., 2002).
Antibacterial and Antimycobacterial Properties
Research on ring-substituted naphthalene-1-carboxanilides revealed significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis, showing higher effectiveness than traditional antibiotics like rifampicin and ciprofloxacin. This study provides a foundation for developing new antimycobacterial agents with potential applications in treating infections (Goněc et al., 2014).
Herbicidal Activity and Photosynthetic Electron Transport Inhibition
Another study focused on ring-substituted naphthalene-1-carboxanilides exhibited both antibacterial and herbicidal activity. These compounds showed promise in inhibiting photosynthetic electron transport in spinach chloroplasts, indicating potential applications in agriculture for weed management and plant biology research (Goněc et al., 2013).
Aromatic Foldamers and Optical Properties
Research into carboxamides possessing naphthalene rings revealed their ability to form helical foldamers, with significant implications for material science. These foldamers' absorption and fluorescence spectra demonstrated shifts correlated with the intramolecular interaction between naphthalene moieties, suggesting applications in developing new materials with specific optical properties (Masu et al., 2005).
Biodegradation of Polycyclic Aromatic Hydrocarbons
A study provided insights into the biodegradation pathway of naphthalene, a polycyclic aromatic hydrocarbon, indicating that carboxylation is an initial step in anaerobic metabolism. This research has environmental implications, suggesting mechanisms for the microbial breakdown of persistent organic pollutants (Zhang & Young, 2004).
properties
IUPAC Name |
naphthalene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDWHBYEKLTZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486484 | |
| Record name | Naphthalene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1-carboxamidine hydrochloride | |
CAS RN |
61416-82-8 | |
| Record name | 1-Naphthalenecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61416-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


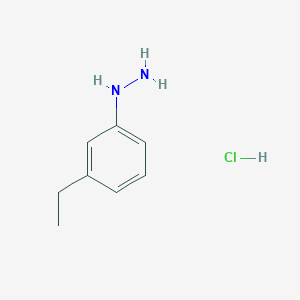
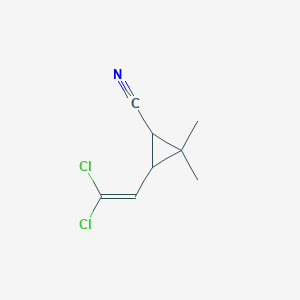
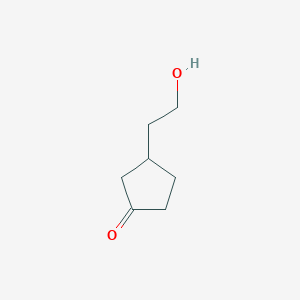
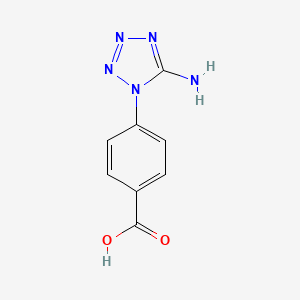

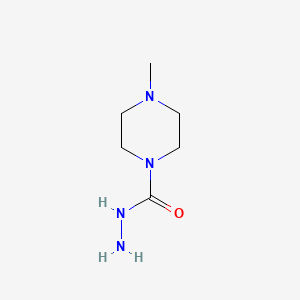
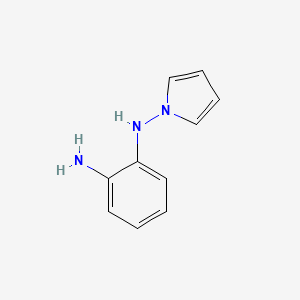
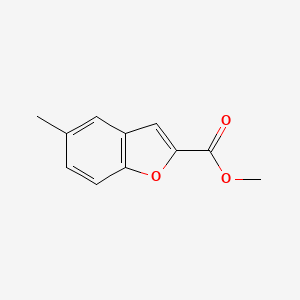
![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)
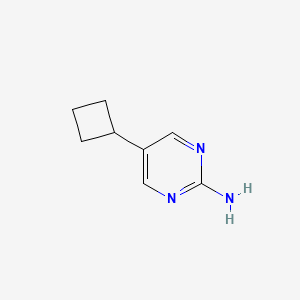
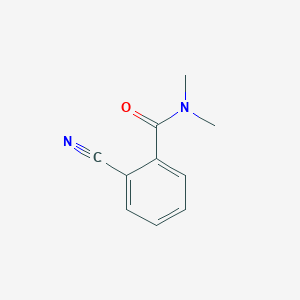
![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)
